molecular formula C18H16N4O3 B5569596 methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate

methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate

Cat. No. B5569596
M. Wt: 336.3 g/mol
InChI Key: PDGXOQNWWSPIGC-KEBDBYFISA-N
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Description

Synthesis Analysis

The synthesis of related benzimidazole compounds often involves multi-step chemical processes, including condensation, cyclization, and functional group transformations. For example, the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate involved a one-pot synthesis method adopting diethylene glycol dimethyl ether as the vehicle, demonstrating the complexity and precision required in synthesizing benzimidazole derivatives (Zhang Qinglon, 2014).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, reveals insights into their molecular geometry, including bond lengths, angles, and the arrangement of functional groups, contributing to their chemical behavior and interactions (J. Portilla et al., 2007).

Chemical Reactions and Properties

Benzimidazole compounds are known for their versatility in chemical reactions, allowing for the synthesis of various derivatives with distinct properties. For instance, the reactions involving hydrazides and carbonyl compounds lead to the formation of hydrazones, showcasing the reactivity of benzimidazole derivatives and their potential as precursors for further chemical transformations (V. Osyanin et al., 2005).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. Studies on compounds like methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate provide valuable data on these aspects, facilitating their practical use and further research (B. Arslan et al., 2004).

Scientific Research Applications

Synthesis and Derivative Formation

Methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate serves as a starting point for the synthesis of various heterocyclic derivatives due to its reactive sites. The compound's interactions with different reagents lead to the formation of diverse heterocyclic systems, which are crucial in medicinal chemistry for their potential biological activities. For instance, the synthesis of 4-(1H-Azol-1-ylmethyl)benzohydrazides from methyl 4-(bromomethyl)benzoate showcases the compound's versatility in generating new molecules with possible pharmaceutical applications (Osyanin et al., 2005).

Antioxidant and Enzyme Inhibition Properties

Research has explored the antioxidant activities and enzyme inhibition potential of benzimidazole derivatives, indicating their significance in developing therapeutics. A study by Özil et al. (2018) demonstrated the synthesis of benzimidazole derivatives exhibiting notable in vitro antioxidant activities and α-glucosidase inhibitory potential. These findings suggest the compound's utility in creating new drugs with antioxidant properties and the ability to manage diseases like diabetes through enzyme inhibition (Özil, Parlak, & Baltaş, 2018).

Anticorrosive Applications

The benzimidazole core structure, including derivatives of methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate, has been investigated for its corrosion inhibition properties. Rbaa et al. (2020) synthesized new benzimidazole derivatives based on 8-hydroxyquinoline, demonstrating their effectiveness as corrosion inhibitors for steel in an acidic environment. The study highlights the compound's potential in protecting industrial materials, showcasing another dimension of its scientific applications (Rbaa et al., 2020).

Antibacterial and Tuberculostatic Activity

Compounds derived from methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate have shown promise in antibacterial applications. Szczesio et al. (2018) reported on the antibacterial properties of benzyl methyl (3,4-dichlorobenzoyl)carbonohydrazonodithioate, a derivative showcasing significant activity against various bacterial strains. This underscores the potential of the compound in contributing to the development of new antibacterial agents (Szczesio, Korona-Głowniak, & Gobis, 2018).

Future Directions

The future directions for research on “methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate” and similar compounds could involve further investigation of their biological activities. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . Therefore, these compounds could be potential candidates for drug discovery and development.

properties

IUPAC Name

methyl 4-[(E)-[[2-(benzimidazol-1-yl)acetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-18(24)14-8-6-13(7-9-14)10-20-21-17(23)11-22-12-19-15-4-2-3-5-16(15)22/h2-10,12H,11H2,1H3,(H,21,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGXOQNWWSPIGC-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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